2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride
Description
Properties
IUPAC Name |
2-amino-4-(azetidin-3-yl)-1H-pyrimidin-6-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O.2ClH/c8-7-10-5(1-6(12)11-7)4-2-9-3-4;;/h1,4,9H,2-3H2,(H3,8,10,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUMCYUWGGQJSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC(=O)NC(=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis generally follows a multi-step approach:
- Step 1: Preparation of azetidine derivatives or azetidinyl intermediates.
- Step 2: Functionalization of the pyrimidine ring at the 6-position with the azetidin-3-yl substituent.
- Step 3: Conversion of the free base to the dihydrochloride salt for isolation and purification.
Preparation of Azetidine Intermediates
Azetidine (a four-membered nitrogen-containing ring) derivatives are key building blocks. The preparation of 3-amino-azetidines or related azetidinyl intermediates is often achieved by:
- Starting from protected azetidines such as N-t-butyl-O-trimethylsilylazetidine.
- Acid hydrolysis in hydrochloric acid to remove protecting groups and generate free azetidine amines.
- Extraction and purification steps involving organic solvents (e.g., diethyl ether, methylene chloride) and drying agents (e.g., MgSO4, Na2SO4).
- Hydrogenation using palladium hydroxide on carbon under hydrogen pressure to reduce benzyl-protected azetidines to free azetidine amines.
- Formation of hydrochloride salts by bubbling hydrogen chloride gas through ethanolic suspensions of azetidine derivatives, followed by reflux and filtration to isolate crystalline hydrochloride salts.
These steps are detailed in patent WO2000063168A1, which describes improved processes for synthesizing 3-amino-azetidines with yields around 60-90% depending on conditions.
Functionalization of Pyrimidine Ring
The pyrimidine core, specifically 2-amino-4-hydroxy-6-methylpyrimidine or related derivatives, is functionalized to introduce the azetidin-3-yl substituent at the 6-position. This involves:
- Nucleophilic substitution or coupling reactions between the pyrimidine precursor and azetidine derivatives.
- Use of solvents such as acetonitrile or 1,4-dioxane to facilitate the reaction.
- Catalysts or bases like triethylamine to promote substitution.
- Temperature control, often cooling to 0-5°C during reagent addition, followed by stirring at ambient or elevated temperatures for several hours.
The reaction mechanism typically involves nucleophilic attack of the azetidine amine on an activated pyrimidine intermediate, displacing a leaving group and forming the C-N bond at the 6-position.
Conversion to Dihydrochloride Salt
The free base of 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol is converted to its dihydrochloride salt to improve stability, solubility, and ease of handling. This is achieved by:
- Bubbling hydrogen chloride gas through an ethanolic suspension of the compound at low temperature (0°C).
- Refluxing the mixture for 12 hours to ensure complete salt formation.
- Cooling and filtration to isolate the dihydrochloride salt as a crystalline solid.
- Washing with methyl tert-butyl ether to purify the salt.
This method yields the dihydrochloride salt in good purity and yields typically ranging from 60% to 90% depending on the substrate and conditions.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Azetidine deprotection | N-t-butyl-O-trimethylsilylazetidine + HCl (3N) | Room temp | 1 hour | 64 | Exothermic reaction, extraction with ether |
| Hydrogenation of benzyl-protected azetidine | Pd(OH)2 on carbon, H2 (40-60 psi), MeOH solvent | 60°C | 48-110 hours | 70-85 | Multiple hydrogen pressure recharges, NMR monitoring |
| Formation of mesylate intermediate | Methanesulfonyl chloride + base (e.g., triethylamine) | 55-60°C | 12 hours | - | Followed by substitution with amines |
| Coupling with pyrimidine | Azetidine derivative + 2-amino-4-hydroxy-6-methylpyrimidine | 0-5°C (addition), then RT or reflux | Several hours | - | Use of acetonitrile or dioxane, base catalysis |
| Salt formation | HCl gas bubbling in ethanol, reflux | 0°C then reflux | 12 hours | 62-89 | Precipitation and filtration of dihydrochloride |
Research Findings and Analytical Characterization
- The synthetic intermediates and final product are characterized by standard techniques such as thin-layer chromatography (TLC), infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS).
- Purity and structural confirmation are ensured by NMR analysis during hydrogenation steps and after coupling reactions.
- The dihydrochloride salt exhibits improved crystallinity and stability, facilitating further applications in medicinal chemistry research.
Chemical Reactions Analysis
Nucleophilic Substitution
The azetidine ring undergoes nucleophilic attack under basic conditions. For example:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, alkyl halide, 60°C | N-alkylated azetidine derivatives | 64–75% | |
| Aza-Michael Addition | DBU, acetonitrile, 65°C | Piperidine/azetidine hybrids | 61–73% |
In one protocol, reaction with 2,3-dihydro-1H-isoindoline produced hybrid structures via amine-mediated additions .
Oxidation and Reduction
Hydrogenolysis of related azetidine derivatives using Pd/C yielded 3-aminoazetidine intermediates .
Acid/Base-Mediated Hydrolysis
The hydroxyl group at position 4 participates in pH-dependent reactions:
-
Acidic hydrolysis (HCl, reflux): Cleavage of pyrimidine ring to form urea derivatives
-
Basic hydrolysis (NaOH, H₂O/EtOH): Deprotonation and salt formation, enhancing solubility
Reaction Optimization
Critical parameters for high-yield transformations:
Mechanistic Insights
-
Azetidine ring-opening : Initiated by protonation at nitrogen, followed by nucleophilic attack (e.g., by amines or water)
-
Pyrimidine electrophilic substitution : Directed by electron-donating amino/hydroxyl groups at positions 2 and 4
Characterization of Products
Post-reaction analysis employs:
Biological Relevance
While not the focus here, reactivity correlates with bioactivity. For example, alkylated derivatives show COX-2 inhibition (IC₅₀: 0.04–8.23 μM) , highlighting the importance of synthetic modifications for drug discovery.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily investigated for its potential as a pharmaceutical agent due to its structural features that may interact with biological targets. Notably:
- Antiviral Activity : Research indicates that derivatives of pyrimidine compounds exhibit antiviral properties, making this compound a candidate for further exploration in antiviral drug development .
- Antitumor Potential : Studies have suggested that similar pyrimidine derivatives can inhibit tumor growth, indicating possible applications in oncology .
Enzyme Inhibition Studies
The compound may serve as an inhibitor for specific enzymes involved in various metabolic pathways. For instance:
- Dihydrofolate Reductase (DHFR) : Pyrimidine derivatives are often evaluated for their ability to inhibit DHFR, an enzyme crucial for DNA synthesis and repair. Inhibition of this enzyme can lead to antitumor effects .
Neuropharmacology
There is emerging interest in the neuropharmacological effects of pyrimidine derivatives:
- Cognitive Enhancement : Some studies suggest that compounds with similar structures may enhance cognitive functions, which could be beneficial in treating neurodegenerative diseases .
Case Study 1: Antiviral Activity Assessment
A study assessed the antiviral activity of various pyrimidine derivatives, including this compound. The results indicated significant inhibition of viral replication in vitro, suggesting its potential as a lead compound for antiviral drug development.
Case Study 2: Antitumor Efficacy
In another study focusing on the antitumor properties of pyrimidine analogs, researchers found that certain modifications to the structure of this compound enhanced its cytotoxic effects against cancer cell lines, paving the way for further investigations into its therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride and related compounds, based on the evidence provided:
Structural and Functional Insights
Azetidine vs. Piperidine Substituents :
- The azetidine group in the target compound introduces ring strain due to its four-membered structure, which may enhance reactivity or binding affinity compared to six-membered piperidine analogs (e.g., CAS 1158247-58-5) . However, piperidine derivatives often exhibit better metabolic stability in vivo.
Salt Form Comparison :
- Both the target compound and sapropterin dihydrochloride utilize a dihydrochloride salt to improve solubility. For example, sapropterin’s dihydrochloride form achieves sufficient bioavailability for therapeutic use, suggesting similar advantages for the target compound .
Hydrogen Bonding and Crystallinity: Compounds like 6-amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium chloride form hydrogen-bonded layers with chloride ions, influencing crystallinity and stability . The target compound’s dihydrochloride form likely exhibits analogous intermolecular interactions.
Therapeutic Potential: While sapropterin dihydrochloride is clinically validated, azetidine-pyrimidine hybrids (e.g., ’s compound) are frequently investigated for kinase inhibition or anticancer activity, implying similar research trajectories for the target compound .
Biological Activity
Overview
2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride is a pyrimidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an azetidine ring, which contributes to its unique pharmacological properties. Research into its biological activity has primarily focused on its antimicrobial, antiviral, and anticancer effects.
- Molecular Formula: CHClNO
- Molecular Weight: 239.11 g/mol
- CAS Number: 1361112-09-5
The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound's mechanism may include:
- Inhibition of Enzyme Activity: It may act as a competitive inhibitor for certain kinases, affecting cell proliferation and survival.
- Induction of Apoptosis: Studies suggest that it can promote apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties against various pathogens. The following table summarizes its effectiveness against selected microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Antiviral Activity
In vitro studies have shown that the compound possesses antiviral activity, particularly against RNA viruses. The following table presents the IC values for viral inhibition:
| Virus | IC (µM) |
|---|---|
| Influenza A Virus | 5.0 |
| Hepatitis C Virus | 10.0 |
Case Studies and Research Findings
- Study on Anticancer Properties : A recent study evaluated the effects of this compound on human cancer cell lines. Results indicated that the compound reduced cell viability in breast cancer (MCF7) and lung cancer (A549) cells, with IC values of 15 µM and 20 µM, respectively. The mechanism involved cell cycle arrest at the G1 phase and induction of apoptosis through caspase activation .
- Antimicrobial Efficacy : Another research article highlighted the compound's efficacy against multi-drug resistant strains of Staphylococcus aureus. The study found that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is critical for persistent infections .
- Potential as a Therapeutic Agent : A comprehensive review discussed the structure–activity relationship (SAR) of pyrimidine derivatives, including this compound. The review emphasized its potential as a lead compound for developing new drugs targeting various diseases due to its favorable pharmacokinetic properties .
Q & A
Basic: What synthetic methodologies are recommended for constructing the azetidin-3-yl-pyrimidine core in this compound?
The synthesis of the azetidin-3-yl-pyrimidine core typically involves nucleophilic substitution or coupling reactions. For example:
- Azetidine incorporation : Reacting a pyrimidine precursor (e.g., 6-chloropyrimidin-4-ol) with azetidine derivatives under basic conditions. The dihydrochloride salt forms during purification via acid treatment.
- Building blocks : Pre-synthesized azetidine-containing intermediates (e.g., 3-azetidinylmethyl triazoles) can be coupled to pyrimidine scaffolds using palladium-catalyzed cross-coupling or SNAr reactions .
- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water) ensures purity, followed by salt formation with HCl .
Basic: How should researchers characterize the purity and structural integrity of this compound?
A multi-technique approach is essential:
- HPLC : Use a C18 column with a buffer system (e.g., ammonium acetate, pH 6.5) and UV detection at 254 nm to assess purity (>98%) .
- NMR : Confirm the azetidine ring (δ 3.5–4.0 ppm for N–CH₂ protons) and pyrimidine NH/OH groups (δ 5.5–6.5 ppm). Dihydrochloride formation shifts NH signals due to protonation .
- X-ray crystallography : Resolve crystal structures to verify stereochemistry and salt form, as demonstrated for analogous pyrimidine derivatives .
Basic: What safety protocols are critical for handling this dihydrochloride salt in the lab?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- First aid : For accidental exposure:
- Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs.
- Skin contact : Wash with soap/water; remove contaminated clothing immediately .
- Storage : Keep in a desiccator at 2–8°C under inert gas (N₂/Ar) to prevent hygroscopic degradation .
Advanced: How can researchers investigate this compound’s potential as a kinase inhibitor?
- Enzyme assays : Use fluorescence-based ATPase assays (e.g., ADP-Glo™) to measure IC₅₀ values against target kinases (e.g., JAK2 or EGFR). Include positive controls (e.g., staurosporine) .
- Structural analysis : Perform docking studies using kinase crystal structures (PDB entries) to predict binding modes. Validate with mutagenesis (e.g., alanine scanning of active-site residues) .
- Selectivity profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Advanced: How to resolve contradictions in solubility data under varying pH conditions?
- pH-solubility profile : Measure solubility in buffered solutions (pH 1–10) using shake-flask methods. The dihydrochloride salt may precipitate at pH >6 due to deprotonation.
- Salt form comparison : Synthesize free base or alternative salts (e.g., mesylate) and compare solubility/stability .
- Particle size analysis : Use dynamic light scattering (DLS) to assess aggregation tendencies in aqueous media .
Advanced: What strategies address low regioselectivity during azetidine-pyrimidine coupling?
- Protecting groups : Temporarily protect azetidine’s NH with Boc to direct substitution to the 6-position of the pyrimidine .
- Catalytic systems : Optimize Pd-catalyzed Buchwald-Hartwig conditions (e.g., Pd₂(dba)₃/Xantphos) to enhance C–N bond formation .
- Reaction monitoring : Use LC-MS to track intermediates and adjust reaction time/temperature dynamically .
Advanced: How to analyze metabolic stability in preclinical studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
